molecular formula C4H4ClNOS B13137679 (5-Chlorothiazol-4-yl)methanol

(5-Chlorothiazol-4-yl)methanol

Cat. No.: B13137679
M. Wt: 149.60 g/mol
InChI Key: GYVSOKZVNWADLG-UHFFFAOYSA-N
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Description

(5-Chlorothiazol-4-yl)methanol is a chemical compound with the molecular formula C4H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-thiazolemethanol with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of (5-Chlorothiazol-4-yl)methanol may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the chlorination and subsequent methanol introduction .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chlorothiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorothiazol-5-yl)methanol
  • (2-Chlorothiazol-5-yl)methanol
  • Thiazole derivatives with different substituents

Uniqueness

(5-Chlorothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C4H4ClNOS

Molecular Weight

149.60 g/mol

IUPAC Name

(5-chloro-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C4H4ClNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2

InChI Key

GYVSOKZVNWADLG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)Cl)CO

Origin of Product

United States

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